molecular formula C5H8N2O B13286125 5-Ethyl-1,2-oxazol-4-amine

5-Ethyl-1,2-oxazol-4-amine

Cat. No.: B13286125
M. Wt: 112.13 g/mol
InChI Key: WJCHBPSVEWJSNI-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1,2-oxazol-4-amine typically involves the cyclodehydration of β-hydroxy amides. One common method uses reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to facilitate the cyclization process . The reaction is carried out at room temperature, and the resulting oxazolines can be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

Industrial production of oxazole derivatives often involves continuous flow processes to ensure high yield and purity. The use of manganese dioxide in packed reactors has been shown to be effective in the oxidative aromatization of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted oxazoles, which can have various functional groups attached to the ring, enhancing their biological and chemical properties .

Mechanism of Action

The mechanism by which 5-Ethyl-1,2-oxazol-4-amine exerts its effects involves interaction with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ethyl group at the 5-position and amine group at the 4-position make it particularly interesting for targeted medicinal applications .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

5-ethyl-1,2-oxazol-4-amine

InChI

InChI=1S/C5H8N2O/c1-2-5-4(6)3-7-8-5/h3H,2,6H2,1H3

InChI Key

WJCHBPSVEWJSNI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=NO1)N

Origin of Product

United States

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